Boc-N-methyl-DL-Leucine
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Overview
Description
Boc-N-methyl-DL-Leucine, also known as tert-butoxycarbonyl-N-methyl-DL-leucine, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-methyl-DL-Leucine typically involves the protection of the amino group of N-methyl-DL-leucine with a Boc group. This can be achieved by reacting N-methyl-DL-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
Boc-N-methyl-DL-Leucine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It is frequently used in peptide coupling reactions where the Boc group protects the amino group during the formation of peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications.
Scientific Research Applications
Boc-N-methyl-DL-Leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, providing stability and protection to the amino group during the synthesis process.
Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of stable and bioactive peptides.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides.
Mechanism of Action
The primary mechanism of action of Boc-N-methyl-DL-Leucine involves the protection of the amino group through the formation of a Boc-protected derivative. This protection prevents unwanted side reactions during peptide synthesis and allows for selective deprotection under acidic conditions. The Boc group is stable under basic conditions but can be removed by treatment with acids like TFA, leading to the formation of the free amino group .
Comparison with Similar Compounds
Boc-N-methyl-DL-Leucine can be compared with other Boc-protected amino acids such as Boc-L-leucine and Boc-D-leucine. While all these compounds serve as protecting groups for amino acids, this compound is unique due to the presence of a methyl group on the nitrogen atom, which can influence its reactivity and stability .
Similar Compounds
Boc-L-leucine: A Boc-protected derivative of L-leucine.
Boc-D-leucine: A Boc-protected derivative of D-leucine.
Boc-N-methyl-L-leucine: A similar compound with a methyl group on the nitrogen atom but derived from L-leucine.
Properties
IUPAC Name |
4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53363-89-6 |
Source
|
Record name | NSC334323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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